
4,5-Bis(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound characterized by the presence of trifluoromethyl groups and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of perfluorobiacetyl with thiosemicarbazide under specific conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,5-Bis(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4,5-Bis(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one
- 1-Methyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one
- 1-Phenyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one
Uniqueness
4,5-Bis(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its triazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of trifluoromethyl groups further enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
920980-72-9 |
|---|---|
Formule moléculaire |
C4HF6N3S |
Poids moléculaire |
237.13 g/mol |
Nom IUPAC |
3,4-bis(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C4HF6N3S/c5-3(6,7)1-11-12-2(14)13(1)4(8,9)10/h(H,12,14) |
Clé InChI |
WCALFOXBMRLCME-UHFFFAOYSA-N |
SMILES canonique |
C1(=NNC(=S)N1C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



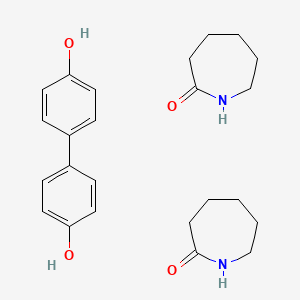
amino}oxidanide](/img/structure/B12614371.png)
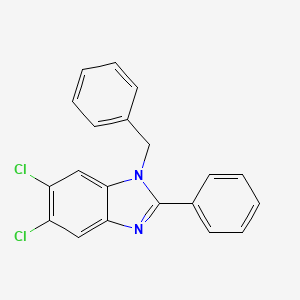
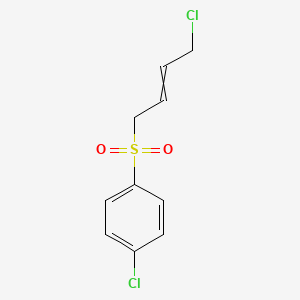
![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)
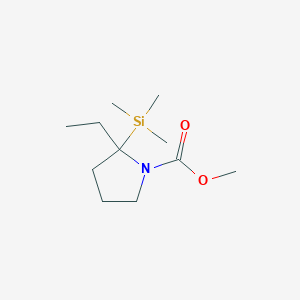
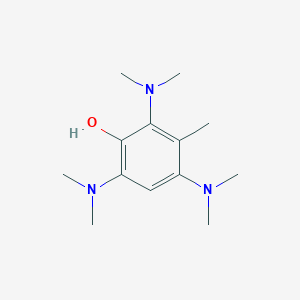
![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)
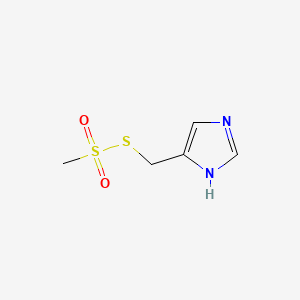

![6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol](/img/structure/B12614414.png)
![2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12614431.png)
